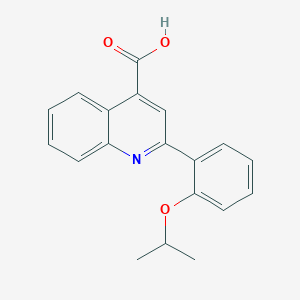

2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid” is a biochemical compound with the molecular formula C19H17NO3 and a molecular weight of 307.35 . It is used for proteomics research .

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives, including “this compound”, has been reported in the literature . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Molecular Structure Analysis

The InChI code for this compound is 1S/C19H17NO3/c1-12(2)23-18-10-6-4-8-14(18)17-11-15(19(21)22)13-7-3-5-9-16(13)20-17/h3-12H,1-2H3,(H,21,22) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .Physical And Chemical Properties Analysis

The compound is a gray powder . Its melting point is between 97-99°C . The IR spectrum shows peaks at 3377.9-2531.8 (br, acid-OH.), 2982.0 (C-H str.), 2903.7 (C-H str.), 1721.2 (acidic C=O), 1641.0 (imine C=N), and 1584.7 (aromatic C=C) .Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives, including structures similar to 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid, have demonstrated significant effectiveness as anticorrosive materials. These compounds exhibit good efficiency against metallic corrosion due to their high electron density, which facilitates the formation of highly stable chelating complexes with surface metallic atoms through coordination bonding. This attribute makes them valuable in protecting materials from corrosion, highlighting their importance in industrial applications (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Research into quinoline derivatives has expanded into the field of optoelectronics, where these compounds have been applied in the creation of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The integration of quinoline and pyrimidine fragments into π-extended conjugated systems is of significant interest for developing novel optoelectronic materials. These materials are utilized in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, and also in nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Drug Discovery and Biomedical Applications

Quinoline and its derivatives, such as this compound, have been extensively explored in drug discovery due to their broad spectrum of biological activities. These compounds have been investigated for their potential in treating various diseases, including cancer, malaria, and microbial infections. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, leading to the development of numerous drugs and drug candidates (Hussaini, 2016; Shang et al., 2018).

Green Chemistry Approaches

The synthesis and application of quinoline derivatives are also being aligned with green chemistry principles. Innovations in this area aim to reduce or eliminate the use of hazardous chemicals, solvents, and catalysts in the synthesis of quinoline scaffolds. These efforts towards greener, non-toxic, and environment-friendly methods in designing quinoline scaffold highlight the shift towards sustainable chemistry (Nainwal et al., 2019).

Safety and Hazards

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the development of new methods and synthetic approaches towards organic compounds, including “2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid”, is a promising area of future research .

properties

IUPAC Name |

2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-12(2)23-18-10-6-4-8-14(18)17-11-15(19(21)22)13-7-3-5-9-16(13)20-17/h3-12H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVQVUNFKGDLKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dibenzyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443701.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443702.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443706.png)

![3-[(2-Ethyl-6-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B443707.png)

![N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443709.png)

![5-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443710.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443711.png)

![2-{[3-(Ethoxycarbonyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B443712.png)

![5-(4-bromophenyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443714.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443715.png)

![10-acetyl-3-(2-furyl)-11-{3-nitrophenyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B443721.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443722.png)

![5-(4-bromophenyl)-3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443723.png)

![5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443724.png)